リトナビル代謝物
概要
説明
リトナビルは、HIVプロテアーゼ阻害剤であり、他の抗ウイルス薬と組み合わせて使用され、その有効性を高めます。 リトナビルの代謝物は、体内の生体変換によって生成され、主にシトクロムP450酵素系、特にCYP3A4、およびより少ない程度でCYP2D6が関与しています 。これらの代謝物は、リトナビルの薬物動態と薬力学において重要な役割を果たします。
科学的研究の応用
Ritonavir metabolites have significant applications in scientific research:
Chemistry: Used to study the metabolic pathways and enzyme interactions involved in drug metabolism.
Biology: Helps in understanding the biological effects and toxicity of ritonavir and its metabolites.
Medicine: Plays a role in optimizing the pharmacokinetic profiles of antiviral therapies.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
リトナビルの代謝物は、主にシトクロムP450酵素、特にCYP3A4の阻害によって効果を発揮します 。この阻害は、これらの酵素によって代謝される併用薬の血漿濃度を上昇させ、その有効性を高めます。 分子標的は、シトクロムP450酵素のヘム基であり、代謝物によって代謝中間体複合体が形成されます .
類似の化合物:
コビシスタット: 抗レトロウイルス薬と組み合わせて使用される別の薬物動態エンハンサー.
リトナビル代謝物の独自性: リトナビル代謝物は、コビシスタットなどの類似化合物ではそれほど顕著ではないCYP3A4の強力な阻害により、独自性があります 。 これにより、リトナビルは、HIVおよびその他のウイルス感染症の併用療法においてより効果的なブースターとなります .
生化学分析
Biochemical Properties
Ritonavir Metabolite interacts with various enzymes and proteins, most notably the CYP3A4 enzyme . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, thereby increasing their plasma concentrations . This interaction enhances the efficacy of these inhibitors in the treatment of diseases such as HIV .
Cellular Effects
The effects of Ritonavir Metabolite on cells are significant. It interferes with the reproductive cycle of HIV, thereby inhibiting the virus’s ability to proliferate . Additionally, it influences cellular function by altering the metabolism of other protease inhibitors, which can impact cell signaling pathways and gene expression .
Molecular Mechanism
Ritonavir Metabolite exerts its effects at the molecular level through several mechanisms. It binds to and inhibits CYP3A4, blocking the enzyme irreversibly . This inhibition results in increased plasma concentrations of other protease inhibitors, enhancing their antiviral activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Ritonavir Metabolite can change. For instance, it exhibits absorption-limited nonlinear pharmacokinetics . Its influence on the metabolism of other protease inhibitors can also vary, affecting their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Ritonavir Metabolite can vary with different dosages in animal models . For instance, it has been shown to prevent severe COVID-19 in animal models when administered at a human effect size-equivalent dose .
Metabolic Pathways
Ritonavir Metabolite is involved in several metabolic pathways. It is primarily metabolized by the CYP3A subfamily through N-demethylation, hydroxylation of the isopropyl side chain, and oxidation and cleavage of the terminal isopropyl-thiazole group .
Transport and Distribution
Ritonavir Metabolite is transported and distributed within cells and tissues in a manner that is influenced by its interactions with the CYP3A4 enzyme . Its inhibition of CYP3A4 can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Ritonavir Metabolite is largely determined by its interactions with the CYP3A4 enzyme . As a potent inhibitor of CYP3A4, it can be found in areas of the cell where this enzyme is present . Its activity and function can be influenced by this localization, as well as by any targeting signals or post-translational modifications .
準備方法
合成経路および反応条件: リトナビル代謝物の合成には、肝臓の代謝経路が関与しています。 主要な代謝物であるイソプロピルチアゾール酸化誘導体は、イソプロピルチアゾール部分の酸化によって生成されます 。このプロセスは、シトクロムP450酵素によって促進されます。
工業生産方法: リトナビル代謝物の工業生産は、通常は行われません。これらの代謝物は、リトナビル投与後に体内で自然に生成されるためです。 in vitro研究および実験室での合成は、肝臓ミクロソームおよび組換え酵素を用いてこれらの代謝物を研究するために実施できます .
化学反応の分析
反応の種類: リトナビルは、次のようないくつかの種類の化学反応を受けます。
一般的な試薬と条件:
酸化: シトクロムP450酵素、特にCYP3A4およびCYP2D6によって触媒されます.
N-脱アルキル化: 同じ酵素によって促進される、アルキル基の除去が含まれます.
主な生成物:
イソプロピルチアゾール酸化誘導体: 酸化によって生成される主要な代謝物.
反応性イソシアネート中間体: N-脱アルキル化によって生成されます.
4. 科学研究への応用
リトナビル代謝物は、科学研究において重要な応用を有しています。
類似化合物との比較
Cobicistat: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Lopinavir: Often used in combination with ritonavir for its enhanced efficacy.
Uniqueness of Ritonavir Metabolites: Ritonavir metabolites are unique due to their potent inhibition of CYP3A4, which is not as pronounced in similar compounds like cobicistat . This makes ritonavir a more effective booster in combination therapies for HIV and other viral infections .
生物活性
Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR) is a notable metabolite of Ritonavir, an HIV protease inhibitor. Understanding the biological activity of DTMCR is crucial as it offers insights into its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of DTMCR's biological activity, including its interaction with cytochrome P450 enzymes, its efficacy in clinical settings, and relevant case studies.
Ritonavir primarily functions as a potent inhibitor of HIV-1 protease, but it also significantly interacts with cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. DTMCR, as a metabolite, exhibits distinct binding characteristics to CYP3A4 compared to Ritonavir.
- Binding Affinity : DTMCR binds to CYP3A4 reversibly and with approximately 70-fold weaker affinity than Ritonavir. The dissociation constant () for DTMCR is higher than that of Ritonavir, indicating that while it can still interact with the enzyme, it does so less effectively .
- Inhibition Mechanism : Research indicates that Ritonavir acts as a high-affinity type II ligand that irreversibly binds to CYP3A4, causing significant changes in the enzyme's redox properties. In contrast, DTMCR's binding is characterized by a biphasic reaction pattern across varying concentrations, suggesting a different kinetic profile .
Comparative Binding Data
The following table summarizes key binding characteristics of DTMCR and Ritonavir to CYP3A4:
Compound | Type of Binding | Binding Affinity () | Mechanism of Action |
---|---|---|---|
Ritonavir | Irreversible | 50 nM | Type II ligand; lowers heme redox potential |
DTMCR | Reversible | 0.43 μM | Weaker interaction; dissociates under dilution |
Clinical Efficacy and Case Studies
The clinical relevance of DTMCR has been explored in various studies, particularly regarding its effectiveness in treating conditions like COVID-19. However, evidence suggests limited efficacy.
- COVID-19 Treatment Trials : In the RECOVERY trial involving hospitalized patients with COVID-19, the combination therapy of lopinavir-ritonavir did not show significant clinical benefits compared to standard care. The primary outcome of 28-day mortality rates was similar between treatment groups, indicating that while Ritonavir has antiviral properties, its metabolite DTMCR may not enhance therapeutic outcomes in this context .
- Adverse Effects : Patients treated with lopinavir-ritonavir experienced gastrointestinal symptoms more frequently than those receiving standard care. This highlights the importance of monitoring adverse effects when considering therapies involving these compounds .
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and dynamics of DTMCR:
- Spectroscopic Studies : Research utilizing spectroscopic techniques has shown that DTMCR does not significantly alter NADPH consumption by cytochrome P450 reductase but does affect electron flow within CYP3A4. This suggests that while DTMCR interacts with CYP3A4, it may not have the same profound inhibitory effects as Ritonavir .
- Metabolic Pathways : The metabolic pathway leading to the formation of DTMCR involves the removal of the thiazole moiety from Ritonavir, which alters its biological activity and interaction profile with CYP3A4 .
特性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWCORIMSRQGZ-AMEOFWRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466763 | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176655-55-3 | |
Record name | A-98498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-34F916N28Z | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-98498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。